molecular formula C12H14BrFN2O2 B14915680 2-Bromo-5-fluoro-N-(2-oxo-2-(propylamino)ethyl)benzamide

2-Bromo-5-fluoro-N-(2-oxo-2-(propylamino)ethyl)benzamide

Cat. No.: B14915680
M. Wt: 317.15 g/mol
InChI Key: QZGIAJUKTPYOFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-fluoro-N-(2-oxo-2-(propylamino)ethyl)benzamide is a synthetic organic compound with the molecular formula C12H14BrFN2O2. It is characterized by the presence of bromine, fluorine, and a benzamide group, making it a compound of interest in various fields of scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-fluoro-N-(2-oxo-2-(propylamino)ethyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Fluorination: The substitution of a hydrogen atom with a fluorine atom.

    Amidation: The formation of the benzamide group through the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-fluoro-N-(2-oxo-2-(propylamino)ethyl)benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Scientific Research Applications

2-Bromo-5-fluoro-N-(2-oxo-2-(propylamino)ethyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Bromo-5-fluoro-N-(2-oxo-2-(propylamino)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-fluoro-N-(2-oxo-2-(propylamino)ethyl)benzamide is unique due to its specific combination of bromine, fluorine, and the propylaminoethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications .

Properties

Molecular Formula

C12H14BrFN2O2

Molecular Weight

317.15 g/mol

IUPAC Name

2-bromo-5-fluoro-N-[2-oxo-2-(propylamino)ethyl]benzamide

InChI

InChI=1S/C12H14BrFN2O2/c1-2-5-15-11(17)7-16-12(18)9-6-8(14)3-4-10(9)13/h3-4,6H,2,5,7H2,1H3,(H,15,17)(H,16,18)

InChI Key

QZGIAJUKTPYOFM-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)CNC(=O)C1=C(C=CC(=C1)F)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.